Cas no 82689-19-8 ((S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate)

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate structure
82689-19-8 structure
Product Name:(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
CAS 번호:82689-19-8
MF:C16H22N2O3
메가와트:290.357484340668
MDL:MFCD00235953
CID:722456
PubChem ID:24873751
Update Time:2025-05-22

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate 화학적 및 물리적 성질

이름 및 식별자

    • N-Boc-L-tryptophanol
    • Nalpha-(tert-Butoxycarbonyl)-L-tryptophanol
    • Boc-L-Tryptophanol
    • (S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
    • Boc-Trypotophanol
    • Boc-Tryptophanol
    • Carbamic acid,N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, 1,1-dimethylethyl ester
    • N-alpha-Boc-L-tryptophanol
    • tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
    • (S)-2-(Boc-amino)-3-(3-indolyl)propanol
    • Nα-Boc-L-tryptophanol
    • (S)-2-(tert-Butoxycarbonyl)amino-3-(3-indolyl)propanol
    • 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • 1,1-Dimethylethyl [(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate
    • N-tert-Butoxycarbonyl-L-tryptophanol
    • (S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
    • MDL: MFCD00235953
    • 인치: 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1
    • InChIKey: JEFQUFUAEKORKL-LBPRGKRZSA-N
    • 미소: C(C1=CNC2C=CC=CC1=2)[C@@H](CO)NC(=O)OC(C)(C)C

계산된 속성

  • 정밀분자량: 290.16300
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 21
  • 회전 가능한 화학 키 수량: 7
  • 복잡도: 354
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야

실험적 성질

  • 색과 성상: White to Yellow Solid
  • 밀도: 1.1900
  • 융해점: 120.0 to 124.0 deg-C
  • PSA: 74.35000
  • LogP: 2.98690
  • 광학 활성: [α]20/D −30°, c = 2 in acetic acid
  • 용해성: 미확정

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate 보안 정보

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

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    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
AstaTech
56278-1/G
(S)-3-(2-(BOC-AMINO)-3-HYDROXYPROPYL)-INDOLE
82689-19-8 97%
1g
$10 2023-09-17
AstaTech
56278-5/G
(S)-3-(2-(BOC-AMINO)-3-HYDROXYPROPYL)-INDOLE
82689-19-8 97%
5/G
$100 2022-06-01
AstaTech
56278-25/G
(S)-3-(2-(BOC-AMINO)-3-HYDROXYPROPYL)-INDOLE
82689-19-8 97%
25/G
$293 2022-06-01
Fluorochem
M03451-1g
Boc-Tryptophanol
82689-19-8 95%
1g
£17.00 2022-02-28
Fluorochem
M03451-5g
Boc-Tryptophanol
82689-19-8 95%
5g
£57.00 2022-02-28
Fluorochem
M03451-10g
Boc-Tryptophanol
82689-19-8 95%
10g
£99.00 2022-02-28
Fluorochem
M03451-25g
Boc-Tryptophanol
82689-19-8 95%
25g
£201.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117151-1g
(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
82689-19-8 98%
1g
¥43.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117151-5g
(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
82689-19-8 98%
5g
¥201.90 2023-09-04
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011528-1g
(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
82689-19-8 98%
1g
¥600 2024-05-21

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: Methyl chloroformate ;  1 h, 0 °C
1.3 Reagents: Sodium borohydride Solvents: Water ;  4 h, 0 °C
참조
Synthesis and antimicrobial activities of amides of chiral benzyl ethers of N-Boc protected aminols of L-amino acids with succinic acid
Mumtaz, Salma; et al, Journal of the Chemical Society of Pakistan, 2015, 37(2), 407-417

합성 방법 2

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
1.2 Reagents: Citric acid Solvents: Water ;  > 1 min
참조
Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group
Zhang, Yingjie; et al, ACS Medicinal Chemistry Letters, 2013, 4(2), 235-238

합성 방법 3

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water
1.3 Solvents: 1,4-Dioxane ,  Water ;  12 h, 25 °C
참조
A catalytic N-deacylative alkylation approach to hexahydropyrrolo[2,3-b]indole alkaloids
Kumar, Nivesh; et al, Chemical Communications (Cambridge, 2018, 54(65), 9083-9086

합성 방법 4

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, 0 °C; 18 h, 25 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, 25 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  < 0 °C; 4 h, 25 °C
참조
Design, synthesis, and evaluation of novel Akt1 inhibitors based on an indole scaffold
Yang, Dezhi ; et al, Chemical Biology & Drug Design, 2017, 90(5), 791-803

합성 방법 5

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, 0 °C; 18 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, 25 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
참조
Design, synthesis and evaluation of novel indole derivatives as AKT inhibitors
Yang, Dezhi; et al, Bioorganic & Medicinal Chemistry, 2014, 22(1), 366-373

합성 방법 6

반응 조건
1.1 Solvents: 1,4-Dioxane ,  Water ;  3 h, rt
참조
Pseudosymmetry in Azabicyclo[2.1.1]hexanes. A Stereoselective Construction of the Bicyclic Core of Peduncularine
Ragains, Justin R.; et al, Organic Letters, 2006, 8(20), 4437-4440

합성 방법 7

반응 조건
1.1 Reagents: Thionyl chloride ;  0 °C; overnight, 60 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
3.2 Reagents: Citric acid Solvents: Water ;  > 1 min
참조
Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group
Zhang, Yingjie; et al, ACS Medicinal Chemistry Letters, 2013, 4(2), 235-238

합성 방법 8

반응 조건
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran ;  15 min, -15 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  1 h, -15 °C
1.3 Reagents: Water
참조
Synthesis and evaluation of chirally defined side chain variants of 7-chloro-4-aminoquinoline to overcome drug resistance in malaria chemotherapy
Dola, Vasantha Rao; et al, Antimicrobial Agents and Chemotherapy, 2017, 61(3),

합성 방법 9

반응 조건
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  overnight, rt
참조
Synthesis and binding properties of guanidinium biscarboxylates
Spaeth, Andreas; et al, Monatshefte fuer Chemie, 2011, 142(12), 1289-1308

합성 방법 10

반응 조건
1.1 Reagents: Lithium borohydride Catalysts: Methanol Solvents: Tetrahydrofuran ;  45 min, rt; 45 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
참조
Copper-Catalyzed Cyclization of Iodo-tryptophans: A Straightforward Synthesis of Pyrroloindoles
Coste, Alexis; et al, Organic Letters, 2008, 10(17), 3841-3844

합성 방법 11

반응 조건
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran
참조
An efficient method for the reduction of N-protected amino acids and peptides to the corresponding alcohols
Naqvi, T.; et al, Journal of Chemical Research, 1999, (7), 424-425

합성 방법 12

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
2.2 Reagents: Citric acid Solvents: Water ;  > 1 min
참조
Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group
Zhang, Yingjie; et al, ACS Medicinal Chemistry Letters, 2013, 4(2), 235-238

합성 방법 13

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water
2.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, 25 °C
참조
A catalytic N-deacylative alkylation approach to hexahydropyrrolo[2,3-b]indole alkaloids
Kumar, Nivesh; et al, Chemical Communications (Cambridge, 2018, 54(65), 9083-9086

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate Raw materials

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate Preparation Products

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